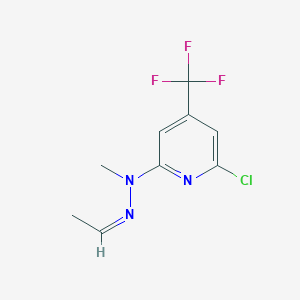
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine
Vue d'ensemble
Description
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine (CAS No: 1311283-95-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its antitumor and anti-inflammatory properties.
- Molecular Formula : CHClFN
- Molecular Weight : 251.64 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydrazine moiety that contributes to its reactivity and biological activity.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazine derivatives has also been explored:
- In Vitro Studies : Some studies reported that hydrazine derivatives showed significant inhibition of COX-2 enzyme activity, which is crucial for the inflammatory response. For instance, compounds with electron-withdrawing groups (like Cl and F) demonstrated enhanced anti-inflammatory effects compared to their electron-donating counterparts .
- Efficacy Comparison : The anti-inflammatory activity was assessed using various models, with some derivatives showing effectiveness comparable to established anti-inflammatory drugs like diclofenac .
Data Summary
| Biological Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Antitumor | Induces apoptosis via intracellular signaling | Xenograft models | Significant tumor reduction |
| Anti-inflammatory | Inhibits COX-2 activity | In vitro assays | Comparable efficacy to diclofenac |
Research Findings
- Synthesis and Evaluation : The synthesis of this compound has been documented, emphasizing the importance of substituents in modulating biological activity.
- Structure-Activity Relationship (SAR) : Studies suggest that the presence of halogen substituents enhances biological activity due to increased molecular volume and decreased electronegativity, which affects interaction with biological targets .
Propriétés
IUPAC Name |
6-chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c1-3-14-16(2)8-5-6(9(11,12)13)4-7(10)15-8/h3-5H,1-2H3/b14-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOLDNIKHUKHN-BNNQUZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N\N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















